2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a quinazolinone core with an ethylanilino group at the 2-position and two methyl groups at the 7-position, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone typically involves a multi-step process. One common method starts with the condensation of 4-ethylaniline with a suitable aldehyde or ketone to form an intermediate Schiff base. This intermediate is then cyclized with an appropriate reagent, such as ammonium acetate, under reflux conditions to yield the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylanilino)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolinone
- 2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydroquinazolinone
Uniqueness
2-(4-ethylanilino)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-4-12-5-7-13(8-6-12)20-17-19-11-14-15(21-17)9-18(2,3)10-16(14)22/h5-8,11H,4,9-10H2,1-3H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWOUICAXVWGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323326 | |
Record name | 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26663299 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714257-35-9 | |
Record name | 2-(4-ethylanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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